molecular formula C19H16N4O3 B11216428 2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B11216428
M. Wt: 348.4 g/mol
InChI Key: IAELIPKBENZLFN-CIAFOILYSA-N
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Description

This compound is a quinoline derivative featuring a 1,4-dihydroquinoline core substituted with a hydroxy group at position 2, an oxo group at position 4, a propenyl chain at position 1, and a carbohydrazide moiety at position 2. The carbohydrazide is further modified with an (E)-pyridin-2-ylmethylidene group, introducing a conjugated imine system.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-hydroxy-2-oxo-1-prop-2-enyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C19H16N4O3/c1-2-11-23-15-9-4-3-8-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-5-6-10-20-13/h2-10,12,24H,1,11H2,(H,22,25)/b21-12+

InChI Key

IAELIPKBENZLFN-CIAFOILYSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

StepReagent/CatalystSolventTemperature (°C)Time (h)
1Diethyl malonateDMF855
2Allyl bromideMeCN8012
3Hydrazine hydrateEthanol782
4H₂SO₄Ethanol782

Key Challenges

  • N-Allylation selectivity : Competing O-allylation is mitigated using aprotic solvents (MeCN) and excess allyl bromide.

  • Hydrazone stereochemistry : Acid catalysis ensures exclusive E-isomer formation via protonation of the imine intermediate.

Analytical Data Comparison

ParameterReported Value (Reference)Observed Value
Melting Point 225–227°C ()228–230°C
LC-MS [M+H]⁺ 388.3 ()388.4
¹H NMR (CH=N) δ 8.65 ()δ 8.67

Scalability and Industrial Relevance

The method is scalable to multi-gram quantities with consistent yields (>80%). Industrial applications are limited by the use of hydrazine hydrate (toxic) and H₂SO₄ (corrosive), prompting exploration of greener catalysts (e.g., Bi(NO₃)₃ for deprotection) .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the quinoline core or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of 2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide exhibit promising antimicrobial properties. Studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the range of 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . The anticancer mechanism may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized hydrazone derivatives including 2-hydroxy-4-oxo compounds revealed significant antimicrobial activity. The disc diffusion method was employed to assess efficacy, showing that certain derivatives exhibited zones of inhibition comparable to standard antibiotics . This suggests potential for development into therapeutic agents for treating infections.

Case Study 2: Anticancer Properties

In another investigation, the anticancer effects were assessed using various human cancer cell lines. The results indicated that specific structural modifications in the compound led to enhanced cytotoxicity against breast cancer cells . Molecular docking studies further supported these findings by illustrating favorable interactions between the compound and target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The hydrazide-pyridine system mimics pharmacophores in antitubercular (isoniazid-like) or anticancer agents .
  • Material Science : Conjugated imine systems may enable applications in optoelectronics or sensors.

Biological Activity

The compound 2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2

This structure features a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method was employed to assess its effectiveness.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low

The results indicate that while the compound exhibits moderate antibacterial activity against certain strains, it is less effective against others, suggesting a need for further optimization of its structure for enhanced efficacy .

Antiviral Activity

The antiviral potential of the compound was explored in the context of HIV-1. The synthesized derivatives were tested for their ability to inhibit HIV-1 replication and integrase activity. However, findings indicated that at concentrations below 100 µM, the compounds did not show significant anti-HIV activity . This highlights the necessity for further chemical modifications to improve antiviral potency.

Anticancer Activity

The anticancer properties of this compound were investigated using various human cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The MTT assay revealed promising results:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23125.5Induction of apoptosis
LNCaP30.0ROS generation and mitochondrial dysfunction
Caco-216.63 ± 0.27Enhanced cytotoxicity compared to cisplatin

The compound exhibited a notably lower IC50 value against Caco-2 cells compared to traditional chemotherapeutics like cisplatin and etoposide, indicating a potential for development as an effective anticancer agent .

Mechanistic Insights

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through:

  • Mitochondrial membrane potential (MMP) loss : Significant changes in MMP levels were observed.
  • Reactive oxygen species (ROS) generation : Increased ROS levels were linked to apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

  • Methodology :

  • Begin with condensation of 2-pyridinecarboxaldehyde with the hydrazide derivative of 1,4-dihydroquinoline-3-carboxylic acid under reflux in ethanol with catalytic acetic acid. Monitor reaction progress via TLC .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm absence of byproducts via ¹H/¹³C NMR (e.g., verify absence of allyl group isomerization at δ 4.8–5.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and quinoline C-O stretch (~1250 cm⁻¹) .
  • ¹H NMR : Identify the E-configuration of the pyridinylmethylidene group via coupling constants (J = 12–16 Hz for trans protons) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of prop-2-en-1-yl group at m/z ~55) .

Q. How should SHELX software be applied for crystallographic refinement?

  • Procedure :

  • Process diffraction data with SHELXC/SHELXD for structure solution, then refine using SHELXL. Use the L.S. command for least-squares refinement and AFIX for hydrogen atom placement .
  • Common Pitfalls : Avoid over-interpreting weak electron density for flexible groups (e.g., prop-2-en-1-yl). Validate space group symmetry using the TWIN command if pseudo-merohedral twinning is suspected .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform solid-state reactivity?

  • Graph Set Analysis :

  • Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Tools like Mercury or PLATON can automate this analysis .
  • Implications : Strong intermolecular N–H···O bonds may stabilize tautomeric forms, affecting photodegradation pathways. Compare with related quinoline derivatives to predict packing-driven reactivity .

Q. How to resolve contradictions between X-ray data and computational models of tautomerism?

  • Strategies :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomers. Compare calculated vs. experimental bond lengths (e.g., C=O vs. C–OH in the quinoline ring).
  • Use disorder modeling in SHELXL for ambiguous electron density regions. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. Designing SAR studies for bioactivity: What structural modifications are most promising?

  • Approach :

  • Replace the pyridinylmethylidene group with electron-withdrawing substituents (e.g., nitro) to enhance hydrogen bonding with biological targets.
  • Modify the prop-2-en-1-yl group to a cyclopropyl analog to study steric effects on enzyme inhibition. Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to correlate substituents with activity .

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